molecular formula C13H16N2O B2859922 1-[2-(2,4-dimethylphenoxy)ethyl]-1H-pyrazole CAS No. 956574-26-8

1-[2-(2,4-dimethylphenoxy)ethyl]-1H-pyrazole

Cat. No. B2859922
CAS RN: 956574-26-8
M. Wt: 216.284
InChI Key: WERKJSGFDSUFQN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of “1-[2-(2,4-dimethylphenoxy)ethyl]-1H-pyrazole” is C13H16N2O . The average mass is 216.279 Da and the monoisotopic mass is 216.126266 Da .

Scientific Research Applications

Tautomerism and Crystallography

Research on NH-pyrazoles, such as those involving curcuminoid structures, reveals insights into their tautomerism and crystalline properties. The study by Cornago et al. (2009) on the structures of four NH-pyrazoles demonstrates the significance of pyrazole derivatives in understanding molecular structures and hydrogen bonding patterns, contributing to the field of crystallography and molecular design Cornago et al., 2009.

Material Science and Polymerization

Improved synthesis techniques for ion-exchange resins, as explored by Berkel and Sherrington (1996), showcase the application of pyrazole-containing ligands in creating materials with specific metal-ion binding capacities. This research contributes to advancements in materials science, particularly in the development of selective ion-exchange resins Berkel & Sherrington, 1996.

Catalysis

The study by Magubane et al. (2017) on the asymmetric transfer hydrogenation of ketones using pyrazole derivatives as catalysts highlights the role of these compounds in enhancing chemical reactions. This research provides valuable insights into the development of efficient and selective catalytic processes Magubane et al., 2017.

Antioxidant Properties

Investigations into the antioxidant properties of pyrazole derivatives, as demonstrated by the synthesis and characterization of novel pyrazole compounds, contribute to the pharmaceutical and food industry by identifying new antioxidant agents Naveen et al., 2021.

Antimicrobial and Antioxidant Activity

Evaluation of tetra substituted pyrazolines for antimicrobial and antioxidant activity provides insights into the potential therapeutic applications of pyrazole derivatives. Such studies inform the design and development of new drugs with enhanced biological activities Govindaraju et al., 2012.

properties

IUPAC Name

1-[2-(2,4-dimethylphenoxy)ethyl]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-11-4-5-13(12(2)10-11)16-9-8-15-7-3-6-14-15/h3-7,10H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WERKJSGFDSUFQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCN2C=CC=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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